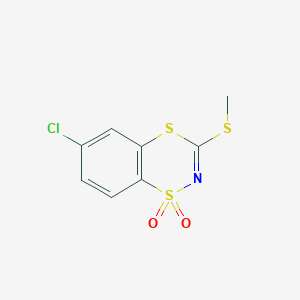
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is a heterocyclic compound that features a benzodithiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione typically involves the introduction of a chloro group and a methylsulfanyl group onto a benzodithiazine scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with chloroacetic acid followed by treatment with sulfur and methyl iodide can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzodithiazine derivatives.
Substitution: Amino or thiol-substituted benzodithiazine derivatives.
Scientific Research Applications
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylsulfanyl groups can participate in binding interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyluracil: Shares the chloro and methyl groups but has a different core structure.
6-Phenylsulfanyluracil: Contains a phenylsulfanyl group instead of a methylsulfanyl group.
6-Chloro-2-methyl-3H-quinazolin-4-one: Similar chloro and methyl groups but with a quinazolinone core.
Uniqueness
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is unique due to its benzodithiazine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
113922-99-9 |
|---|---|
Molecular Formula |
C8H6ClNO2S3 |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
6-chloro-3-methylsulfanyl-1λ6,4,2-benzodithiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6ClNO2S3/c1-13-8-10-15(11,12)7-3-2-5(9)4-6(7)14-8/h2-4H,1H3 |
InChI Key |
QBRVBKMQNJQVGK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NS(=O)(=O)C2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


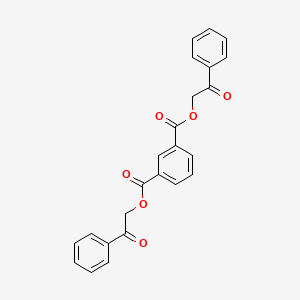
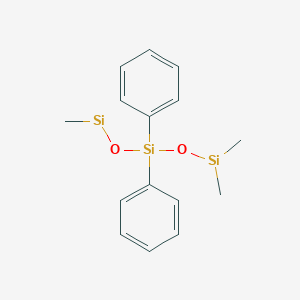
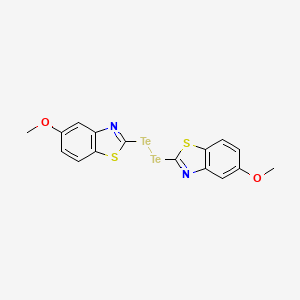

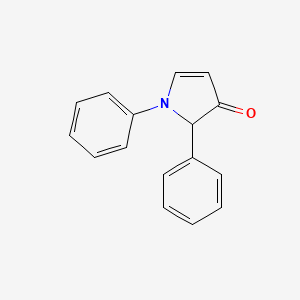
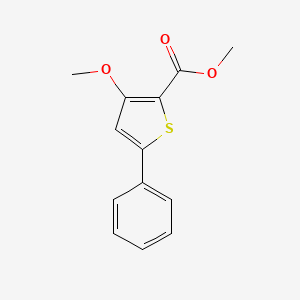

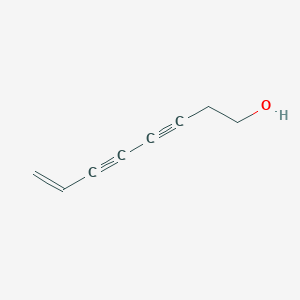

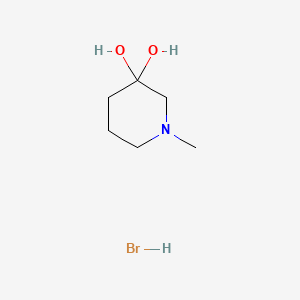

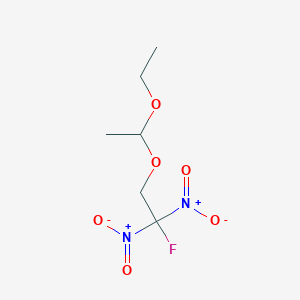

![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
